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Compound of Interest

Compound Name: 1,2,4-Thiadiazol-5-amine

Cat. No.: B188566

Introduction

1,2,4-Thiadiazol-5-amine is a heterocyclic compound of significant interest in medicinal
chemistry and drug development. Its scaffold is a key component in a variety of biologically
active molecules. Understanding the structural and electronic properties of this compound is
paramount for its application and derivatization. Spectroscopic analysis provides a fundamental
and powerful suite of tools for elucidating the molecular structure, identifying functional groups,
and confirming the purity of synthesized compounds. This guide offers an in-depth overview of
the core spectroscopic techniques used to characterize 1,2,4-Thiadiazol-5-amine, tailored for
researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

e Chemical Formula: C2H3NsS[1][2]

e Molecular Weight: 101.13 g/mol [1][2]

e |IUPAC Name: 1,2,4-Thiadiazol-5-amine[1]
o CAS Registry Number: 7552-07-0[1][2]

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic
analyses of 1,2,4-Thiadiazol-5-amine.
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Table 1: *H and 3C NMR Spectroscopic Data

Nucleus Chemical Shift (8) ppm Solvent
1H NMR 8.0 (s, 1H, CH) DMSO-de
7.5 (s, 2H, NHz) DMSO-ds
13C NMR 179.0 (C5) DMSO-de
151.0 (C3) DMSO-ds

Note: NMR data can be influenced by solvent and concentration. The provided data is a
representative example. Data for 3C NMR of the specific parent compound is sparse in the
literature; values are estimated based on closely related structures and theoretical calculations.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Assignment Intensity
3300 - 3100 N-H stretching (amine) Strong, Broad
1640 N-H bending (scissoring) Medium

1550 C=N stretching Strong

1480 Ring stretching Medium

~850 C-S stretching Medium-Weak

Source: Data derived from the NIST Chemistry WebBook. The spectrum was obtained from a
solid sample prepared as a KBr pellet.[2]

Table 3: Electron lonization Mass Spectrometry (EI-MS) Data
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m/z (Mass-to-Charge

Ratio) Proposed Fragment Relative Intensity
101 [M]* (Molecular lon) High

74 [M - HCNJ* Moderate

59 [CHNS]* Moderate

46 [NS]+ Moderate

Source: Data derived from the NIST Mass Spectrometry Data Center.[1]

Detailed Spectroscopic Analysis and Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen
framework of an organic molecule.

e 'H NMR Analysis: The proton NMR spectrum provides information on the number of different
types of protons and their connectivity. For 1,2,4-Thiadiazol-5-amine, the spectrum is
relatively simple. A singlet around 8.0 ppm corresponds to the single proton attached to the
thiadiazole ring (C3-H). A broader singlet observed around 7.5 ppm is characteristic of the
two protons of the primary amine group (-NHz). The chemical shift of the amine protons can
vary significantly with solvent, concentration, and temperature due to hydrogen bonding.

e 13C NMR Analysis: The carbon NMR spectrum reveals the number of chemically non-
equivalent carbon atoms. The 1,2,4-thiadiazole ring contains two carbon atoms. The C5
carbon, bonded to the amino group and two nitrogen atoms, is expected to be significantly
deshielded, appearing at a high chemical shift (around 179.0 ppm). The C3 carbon, bonded
to a hydrogen atom, appears at a lower chemical shift (around 151.0 ppm).

o Sample Preparation: Dissolve approximately 5-10 mg of 1,2,4-Thiadiazol-5-amine in about
0.6 mL of a deuterated solvent (e.g., DMSO-ds) in a 5 mm NMR tube.[3] Ensure the sample
is fully dissolved to obtain a homogeneous solution.
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Instrument Setup: Place the NMR tube into the spinner and insert it into the NMR
spectrometer.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.
Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for
obtaining sharp, well-resolved peaks.

Data Acquisition: Acquire the *H spectrum. Then, set up and run the 13C NMR experiment.
For enhanced sensitivity and structural assignment, 2D NMR experiments like HSQC and
HMBC can also be performed.[4]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction to obtain the final spectrum.
Reference the chemical shifts to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

o Spectral Interpretation: The IR spectrum of 1,2,4-Thiadiazol-5-amine shows characteristic
absorption bands. The strong, broad band in the 3300-3100 cm~! region is indicative of the
N-H stretching vibrations of the primary amine group. The band around 1640 cm~tis
attributed to the N-H scissoring (bending) vibration. Strong absorptions corresponding to the
C=N and other ring stretching vibrations of the thiadiazole heterocycle are typically observed
in the 1550-1480 cm~* region. A band in the region of 850 cm~! can be assigned to the C-S
stretching vibration.

Sample Preparation: Dry the 1,2,4-Thiadiazol-5-amine sample and high-purity potassium
bromide (KBr) powder in an oven to remove moisture.

Grinding and Mixing: Place approximately 1-2 mg of the sample and 100-200 mg of KBr in
an agate mortar and grind them together with a pestle until a fine, homogeneous powder is
obtained.[5]
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» Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and
apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or
translucent pellet.[5][6]

o Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer.
Record a background spectrum of the empty sample compartment first. Then, run the
analysis on the sample pellet to obtain the infrared spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. Electron lonization (El) is a common "hard" ionization technique that causes
fragmentation of the molecule, providing a unique fingerprint and valuable structural
information.[7][8]

o Fragmentation Analysis: The EI mass spectrum of 1,2,4-Thiadiazol-5-amine shows a
prominent molecular ion peak [M]* at m/z 101, which confirms the molecular weight of the
compound.[1] The high energy of electron ionization leads to the fragmentation of the
molecular ion.[8][9] Common fragmentation pathways for heterocyclic compounds involve
the loss of small, stable neutral molecules.[10] For this compound, characteristic fragment
ions are observed at m/z 74, corresponding to the loss of a hydrogen cyanide (HCN)
molecule, and at m/z 59, likely corresponding to the [CHNS]* fragment.

o Sample Introduction: Introduce a small amount of the volatile sample into the ion source of
the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph
(GC-MS).[7] The sample is vaporized by heating in a high vacuum environment.[7][11]

 lonization: Bombard the gaseous molecules with a beam of high-energy electrons (typically
70 eV).[9][12] This collision ejects an electron from the molecule, forming a positively
charged molecular ion (M+).[12]

» Mass Analysis: Accelerate the newly formed ions into the mass analyzer (e.g., a quadrupole
or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge
(m/z) ratio.

o Detection: The separated ions are detected, and their abundance is recorded. The resulting
data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of
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its m/z value.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule,
which corresponds to the promotion of electrons from the ground state to higher energy excited
states.[13] It is particularly useful for analyzing compounds with conjugated systems.

Spectral Interpretation: Molecules containing multiple bonds and heteroatoms with non-
bonding electrons, such as 1,2,4-Thiadiazol-5-amine, exhibit characteristic UV absorptions.
The spectrum is expected to show absorptions corresponding to 1t — 11* and n - 11* electronic
transitions.[14] The exact absorption maxima (Amax) and molar absorptivity (€) are
dependent on the solvent used. While specific spectral data for the parent compound is not
readily available, derivatives often show strong absorption bands in the 250-350 nm range.

Sample Preparation: Prepare a dilute solution of 1,2,4-Thiadiazol-5-amine in a UV-
transparent solvent (e.g., ethanol, methanol, or acetonitrile). Concentrations are typically in
the micromolar (uM) range. Prepare a blank solution using the same solvent.[15]

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up
and stabilize.[15]

Baseline Correction: Fill a quartz cuvette with the blank solvent and place it in the
spectrophotometer. Run a baseline scan to zero the instrument across the desired
wavelength range (e.g., 200-400 nm).[15]

Data Acquisition: Rinse the cuvette with the sample solution before filling it. Place the sample
cuvette in the spectrophotometer and record the absorption spectrum.[15] The resulting
spectrum plots absorbance versus wavelength.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis
of 1,2,4-Thiadiazol-5-amine.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical
compound.
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Information Derived from Spectroscopic Techniques
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Caption: A diagram showing the relationship between spectroscopic techniques and the
structural information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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